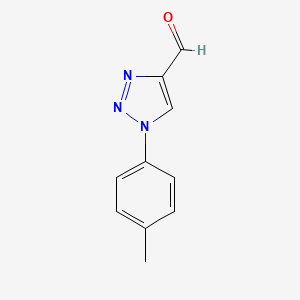

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)-

Vue d'ensemble

Description

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is a heterocyclic compound that features a triazole ring substituted with a formyl group at the 4-position and a 4-methylphenyl group at the 1-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The reaction involves the use of 4-methylphenyl azide and propargyl aldehyde under copper catalysis to form the triazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The scalability of the CuAAC reaction makes it suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- undergoes various chemical reactions, including:

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: 1H-1,2,3-Triazole-4-carboxylic acid, 1-(4-methylphenyl)-.

Reduction: 1H-1,2,3-Triazole-4-methanol, 1-(4-methylphenyl)-.

Substitution: Various substituted triazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

- This compound serves as a crucial building block in organic synthesis, particularly in the formation of more complex molecules. It is widely utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions .

Click Chemistry

- The compound is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method favored for its efficiency and selectivity. This reaction allows for the rapid assembly of triazole derivatives, which are essential in drug development and material science.

Biological Applications

Antimicrobial Properties

- Research has demonstrated that 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- exhibits significant antibacterial and antifungal properties. It has been investigated as a potential therapeutic agent against various pathogens, enhancing the efficacy of existing treatments .

Cancer Research

- The compound has shown promise in anticancer studies. Its mechanism involves modulation of cellular pathways related to apoptosis and stress responses. Studies indicate that it can influence gene expression by interacting with transcription factors, suggesting its potential role in cancer therapy.

Material Science

Polymer Chemistry

- In material science, this compound is incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. Its unique structural features contribute to the development of durable materials used in various industrial applications .

Corrosion Inhibitors

- The triazole ring structure is known for its ability to form stable complexes with metal ions, making it useful as a corrosion inhibitor in metal protection applications. This property is particularly valuable in the automotive and aerospace industries.

Analytical Chemistry

Reagent in Analytical Techniques

- 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- acts as a reagent in several analytical techniques. It facilitates the detection and quantification of other substances in complex mixtures, which is crucial for quality control processes in laboratories .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Research on Antifungal Agents | Demonstrated effectiveness against various fungal strains. |

| Cancer Therapeutics | Mechanistic Studies | Influences apoptosis pathways and gene expression modulation. |

| Material Science | Polymer Enhancement Study | Improved thermal stability and mechanical properties of polymers. |

Mécanisme D'action

The mechanism of action of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The formyl group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparaison Avec Des Composés Similaires

- 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-nitrophenyl)-

- 1H-1,2,3-Triazole-4-carboxaldehyde, 1,5-dimethyl-

- 1H-1,2,4-Triazole-3-carboxaldehyde

Uniqueness: 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from other triazole derivatives .

Activité Biologique

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is a heterocyclic compound characterized by its triazole ring and a formyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antibacterial properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 1H-1,2,3-triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is . The structure features a triazole ring substituted at the 4-position with a carboxaldehyde group and at the 1-position with a para-methylphenyl group. This unique substitution pattern influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's selective cytotoxicity against various cancer cell lines. For instance, derivatives of triazole compounds have shown comparable antiproliferative potency to doxorubicin in Jurkat cells with GI50 values ranging from 0.63 to 0.69 μM . Specifically, compound 4a demonstrated significant activity against leukemia cell lines such as K-562 and RPMI-8226 with a GI50 value of 0.15 μM .

Table 1: Anticancer Activity of 1H-1,2,3-Triazole Derivatives

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies indicated that certain triazole derivatives exhibited fungicidal activity against various filamentous fungi and Candida species . The mechanism of action involves the inhibition of fungal cell growth through interference with key metabolic pathways.

Antibacterial Activity

In addition to anticancer and antifungal effects, the compound has been investigated for antibacterial properties. Preliminary results suggest that it may inhibit the growth of specific bacterial strains; however, detailed studies are needed to quantify these effects.

The biological activity of 1H-1,2,3-triazole-4-carboxaldehyde appears to stem from several mechanisms:

- Enzyme Interaction : The compound can modulate the activity of enzymes such as cytochrome P450 by forming stable complexes through hydrogen bonding and hydrophobic interactions.

- Gene Regulation : It influences gene expression by interacting with transcription factors and DNA-binding proteins.

- Cell Signaling : The compound affects cellular signaling pathways related to stress responses and apoptosis.

Case Study: Anticancer Evaluation

A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrated significant cytotoxicity in leukemia cell lines. The compounds induced morphological changes indicative of apoptosis and reduced mitochondrial membrane potential without direct DNA intercalation . This highlights the potential for developing new anticancer agents based on triazole derivatives.

Case Study: Antifungal Screening

In another investigation focusing on the antifungal properties of triazole derivatives, several compounds were screened against four filamentous fungi and four Candida species. The results indicated varying degrees of efficacy, suggesting that structural modifications could enhance bioactivity .

Comparative Analysis

Comparing 1H-1,2,3-triazole-4-carboxaldehyde with similar compounds reveals unique properties attributed to its specific substitutions:

Table 2: Comparison of Triazole Derivatives

| Compound | Anticancer Activity | Antifungal Activity | Notes |

|---|---|---|---|

| 1H-1,2,3-Triazole-4-carboxaldehyde | High | Moderate | Unique substitution pattern |

| 1H-1,2,3-Triazole-4-carboxamide | Moderate | High | Different functional group |

| 1H-1,2,3-Triazole-4-carboxylic acid | Low | Low | Less reactive |

Propriétés

IUPAC Name |

1-(4-methylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-2-4-10(5-3-8)13-6-9(7-14)11-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADMLFUJSLSFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447204 | |

| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113934-25-1 | |

| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.